molecular formula C6H4F2N2O2 B11916046 3-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1443287-46-4

3-(Difluoromethyl)pyrazine-2-carboxylic acid

Katalognummer: B11916046
CAS-Nummer: 1443287-46-4
Molekulargewicht: 174.10 g/mol
InChI-Schlüssel: SGYVAKLKRGJAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with a difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while substitution reactions can produce various halogenated pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)pyrazine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1443287-46-4

Molekularformel

C6H4F2N2O2

Molekulargewicht

174.10 g/mol

IUPAC-Name

3-(difluoromethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)3-4(6(11)12)10-2-1-9-3/h1-2,5H,(H,11,12)

InChI-Schlüssel

SGYVAKLKRGJAOT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.